molecular formula C25H26N4O3 B2413267 3-benzyl-N-(4-butylphenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide CAS No. 921580-62-3

3-benzyl-N-(4-butylphenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide

Cat. No. B2413267
CAS RN: 921580-62-3
M. Wt: 430.508
InChI Key: OPTRCCFYLGKMHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“3-benzyl-N-(4-butylphenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide” is a complex organic compound. It is related to a class of compounds known as pyrazolo[3,4-d]pyrimidines . These compounds are known to have significant biological activity and are often used in the development of new drugs .


Synthesis Analysis

The synthesis of similar compounds involves the formation of pyrazol-3-one substrates, which are then used to create the pyrazolo[3,4-d]pyrimidine scaffold . This process involves several steps and requires careful control of reaction conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are likely to be influenced by its complex structure and the presence of multiple functional groups. One source suggests that similar compounds are brownish solids with a melting point greater than 300°C .

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of 3-benzyl-N-(4-butylphenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide:

Anticancer Activity

This compound has shown significant potential as an anticancer agent. It acts by inhibiting specific enzymes and pathways that are crucial for cancer cell proliferation. Studies have demonstrated its efficacy against various cancer cell lines, including breast cancer (MCF-7), colon cancer (HCT-116), and liver cancer (HepG-2), with notable cytotoxic activities .

Kinase Inhibition

The compound is a potent inhibitor of cyclin-dependent kinase 2 (CDK2), which plays a vital role in cell cycle regulation. By inhibiting CDK2, it can induce cell cycle arrest and apoptosis in cancer cells. This makes it a promising candidate for targeted cancer therapies .

Anti-inflammatory Properties

Research indicates that this compound possesses anti-inflammatory properties. It can modulate inflammatory pathways and reduce the production of pro-inflammatory cytokines. This makes it a potential therapeutic agent for treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .

Antiviral Applications

The compound has been explored for its antiviral properties. It can inhibit the replication of certain viruses by targeting viral enzymes and proteins essential for their life cycle. This application is particularly relevant for developing treatments against viral infections like hepatitis and influenza .

Neuroprotective Effects

Studies suggest that this compound may have neuroprotective effects. It can protect neurons from oxidative stress and apoptosis, which are common features in neurodegenerative diseases such as Alzheimer’s and Parkinson’s. This makes it a potential candidate for developing neuroprotective drugs .

Antibacterial Activity

The compound has demonstrated antibacterial activity against a range of bacterial strains. It works by disrupting bacterial cell wall synthesis and inhibiting essential bacterial enzymes. This application is crucial for developing new antibiotics to combat antibiotic-resistant bacterial infections .

Antifungal Applications

The compound has also been studied for its antifungal properties. It can inhibit the growth of various fungal species by targeting fungal cell membranes and enzymes. This makes it a potential candidate for developing antifungal therapies.

These applications highlight the versatility and potential of 3-benzyl-N-(4-butylphenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide in various fields of scientific research. If you have any specific questions or need further details on any of these applications, feel free to ask!

Discovery of pyrazolo[3,4-d]pyrimidine derivatives as CDK2 inhibitors 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Antiviral Agents Neuroprotective effects of pyrrolo[3,2-d]pyrimidine derivatives Antibacterial activity of pyrrolo[3,2-d]pyrimidine derivatives : Antioxidant properties of pyrrolo[3,2-d]pyrimidine derivatives : Antifungal applications of pyrrolo[3,2-d]pyrimidine derivatives

properties

IUPAC Name

3-benzyl-N-(4-butylphenyl)-5-methyl-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N4O3/c1-3-4-8-17-11-13-19(14-12-17)26-23(30)20-16-28(2)22-21(20)27-25(32)29(24(22)31)15-18-9-6-5-7-10-18/h5-7,9-14,16H,3-4,8,15H2,1-2H3,(H,26,30)(H,27,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPTRCCFYLGKMHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)NC(=O)C2=CN(C3=C2NC(=O)N(C3=O)CC4=CC=CC=C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-benzyl-N-(4-butylphenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide

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